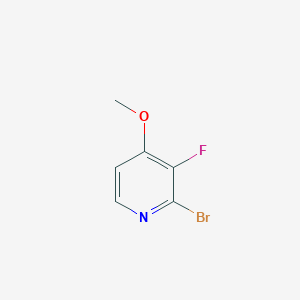

2-Bromo-3-fluoro-4-methoxypyridine

Descripción general

Descripción

2-Bromo-3-fluoro-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, substituted with bromine, fluorine, and methoxy groups at the 2, 3, and 4 positions, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the bromination of 3-fluoro-4-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective substitution at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions. This reactivity is central to its utility in synthesizing pharmaceuticals and agrochemicals.

Key Reagents and Conditions:

- Aromatic bromine substitution : Requires polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ or NaH .

- Microwave-assisted reactions : Accelerate substitution with amines or thiols at 150°C in toluene .

Example Reaction:

Product: 2-Methylthio-3-fluoro-4-methoxypyridine .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions to form C–C bonds, critical for constructing complex molecules.

Suzuki–Miyaura Coupling:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₃PO₄ or Na₂CO₃ |

| Solvent | THF/Water (4:1) |

| Temperature | 80–100°C |

| Yield | 70–85% (biaryl products) |

Example with Boronic Acid:

Product: 2-Phenyl-3-fluoro-4-methoxypyridine .

Oxidation and Reduction

The methoxy group at position 4 can be oxidized or reduced to alter electronic properties:

Oxidation Pathways:

- Methoxy → Carbonyl : Use KMnO₄/H₂SO₄ to yield 4-oxo derivatives .

- Selective deprotection : TFA removes methoxy groups under reflux .

Reduction Pathways:

Directed Functionalization

The fluorine atom directs electrophilic substitution at position 5 due to its electron-withdrawing effect.

Nitration Example:

Product: 5-Nitro-2-bromo-3-fluoro-4-methoxypyridine .

Stability and Degradation

- Thermal stability : Decomposes above 250°C, releasing HF and Br₂ .

- Hydrolytic sensitivity : Methoxy group hydrolyzes slowly in acidic conditions (t₁/₂ = 48 hr at pH 2) .

Research Findings

- Case Study: Suzuki Coupling Optimization

- Substitution vs. Elimination

- Catalyst Recycling

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmaceutical Development

- Intermediate in Drug Synthesis: 2-Bromo-3-fluoro-4-methoxypyridine is utilized as an intermediate in the synthesis of various drug candidates targeting inflammatory diseases. Its ability to modulate biological pathways makes it a valuable component in drug discovery.

- Biological Activity: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for further research in therapeutic applications.

2. Synthetic Chemistry

- Building Block for Complex Molecules: This compound serves as a versatile building block for synthesizing more complex organic molecules. It is particularly useful in developing agrochemicals and other specialty chemicals.

- Reactivity with Electrophiles: The presence of bromine allows for electrophilic substitution reactions, facilitating the introduction of various functional groups into the pyridine ring .

3. Biochemical Research

- Enzyme Inhibition: this compound has been identified as an inhibitor of p38α mitogen-activated protein kinase, which plays a critical role in cellular stress responses and inflammation pathways. This inhibition can lead to decreased release of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

- Modulation of Cellular Processes: The compound influences cell signaling pathways, gene expression, and metabolic processes by interacting with specific biomolecules within the cell .

Case Studies

1. Inflammation Modulation

- A study demonstrated that this compound effectively inhibited p38α MAPK activity, resulting in reduced inflammation markers in cellular assays. This suggests its potential therapeutic role in managing inflammatory diseases.

2. Toxicity Assessment

- In animal models, low doses of the compound showed minimal toxicity while effectively inhibiting target enzymes. However, higher doses resulted in adverse effects, indicating the need for careful dosage optimization when considering therapeutic applications .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-fluoro-4-methoxypyridine depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-methoxypyridine

- 3-Fluoro-4-methoxypyridine

- 2-Bromo-3-fluoropyridine

Uniqueness

2-Bromo-3-fluoro-4-methoxypyridine is unique due to the combination of bromine, fluorine, and methoxy substituents, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Actividad Biológica

2-Bromo-3-fluoro-4-methoxypyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its significant biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its applications in research and medicine.

Chemical Structure and Properties

Molecular Formula: CHBrFNO\

Molecular Weight: 206.03 g/mol

Chemical Structure: The compound features a pyridine ring substituted with bromine at position 2, fluorine at position 3, and a methoxy group at position 4.

This compound exhibits notable interactions with various enzymes and proteins, influencing several biochemical pathways. Key properties include:

- Enzyme Inhibition: It has been identified as an inhibitor of p38α mitogen-activated protein kinase (MAPK), which plays a critical role in cellular stress responses and inflammation pathways. This inhibition can lead to decreased release of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

- Cellular Effects: The compound affects cellular functions by modulating signaling pathways, gene expression, and metabolic processes. Its interaction with p38α MAPK suggests that it may alter cellular responses to environmental stressors .

The primary mechanism of action involves binding to the active site of p38α MAPK, inhibiting its activity. This interaction disrupts the kinase's ability to phosphorylate downstream targets, thereby affecting various cellular responses including apoptosis and proliferation .

Case Studies

- Inflammation Modulation:

-

Toxicity Assessment:

- Animal model studies revealed that low doses of the compound exhibited minimal toxicity while effectively inhibiting target enzymes. However, higher doses resulted in adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

The compound undergoes biotransformation, interacting with metabolic enzymes that facilitate its clearance from biological systems. It is essential to consider these metabolic pathways when evaluating its pharmacokinetics and potential side effects.

Applications in Scientific Research

This compound serves various roles in research:

- Pharmaceutical Development: Used as an intermediate in synthesizing drug candidates targeting inflammatory diseases.

- Synthetic Chemistry: Acts as a building block for creating more complex organic molecules, particularly in the development of agrochemicals .

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 2 | Inhibits p38α MAPK |

| 3-Bromo-2-fluoro-4-methoxypyridine | Bromine at position 3 | Different reactivity profile |

| 4-Bromo-2-fluoro-3-methoxypyridine | Bromine at position 4 | Exhibits distinct biological properties |

Propiedades

IUPAC Name |

2-bromo-3-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHXVRZINNDWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-98-1 | |

| Record name | 2-bromo-3-fluoro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.